R-(+)-Aminoglutethimide tartrate salt

Aromatase CYP19A1 Enantioselectivity

R-(+)-Aminoglutethimide tartrate salt is the pharmacologically active eutomer of aminoglutethimide, offering 38-fold higher potency for aromatase (CYP19A1) inhibition versus the S-(-) enantiomer. The tartrate salt improves solubility for stable stock solutions. Ideal for in vitro aromatase assays, in vivo endocrine modulation, and chiral HPLC reference standards. Avoid unpredictable off-target effects: choose the enantiopure R-(+) form over racemic or S-(-) variants.

Molecular Formula C17H22N2O8
Molecular Weight 382.4 g/mol
CAS No. 57344-88-4
Cat. No. B610415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-(+)-Aminoglutethimide tartrate salt
CAS57344-88-4
Synonyms(R)-Aminoglutethimide tartrate, D-Aminoglutethimide tartrate
Molecular FormulaC17H22N2O8
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C13H16N2O2.C4H6O6/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9;5-1(3(7)8)2(6)4(9)10/h3-6H,2,7-8,14H2,1H3,(H,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t13-;1-,2-/m11/s1
InChIKeyDQUXPVVSVXIQNE-IMXLTCNTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

R-(+)-Aminoglutethimide Tartrate Salt (CAS 57344-88-4) for Aromatase Inhibition Research


R-(+)-Aminoglutethimide tartrate salt is the L-tartrate salt of the dextrorotatory enantiomer of aminoglutethimide, a nonsteroidal inhibitor of aromatase (CYP19A1) and other cytochrome P450 enzymes. Aminoglutethimide was originally developed as a racemic mixture (DL-AG) for clinical use in hormone-dependent cancers and adrenal disorders. The R-(+) enantiomer is the pharmacologically active eutomer, demonstrating significantly higher potency for aromatase inhibition compared to the S-(-) enantiomer. The tartrate salt form is utilized in research applications to improve solubility and facilitate in vitro and in vivo studies [1].

Why the R-(+) Enantiomer of Aminoglutethimide Cannot Be Substituted by the Racemate or S-(-) Enantiomer


The biological activity of aminoglutethimide is highly stereospecific, with the R-(+) and S-(-) enantiomers exhibiting dramatic differences in potency and selectivity for key target enzymes. Simple substitution of the enantiopure R-(+) form with the racemic mixture or the S-(-) enantiomer leads to unpredictable and often suboptimal experimental outcomes due to these distinct pharmacological profiles. The R-(+) enantiomer is a potent aromatase inhibitor, while the S-(-) enantiomer is a relatively weak inhibitor of aromatase but is more potent at inhibiting cholesterol side-chain cleavage [1]. This stereoselectivity necessitates the use of the specific enantiomer for targeted research on aromatase inhibition or for minimizing off-target effects. The quantitative evidence detailed below demonstrates the substantial and verifiable differences that preclude generic substitution.

Quantitative Differentiation of R-(+)-Aminoglutethimide Tartrate Salt


Aromatase Inhibition Potency: R-(+) Enantiomer vs. S-(-) Enantiomer

The R-(+) enantiomer of aminoglutethimide demonstrates vastly superior potency as an aromatase inhibitor compared to the S-(-) enantiomer. In a direct head-to-head comparison using human placental microsomes, the dextrorotatory enantiomer was found to be 38 times more potent than the levoenantiomer in inhibiting the aromatization of testosterone [1].

Aromatase CYP19A1 Enantioselectivity

Aromatase IC50 Comparison: R-(+) Enantiomer vs. S-(-) Enantiomer

The IC50 value for aromatase inhibition by the R-(+) enantiomer of aminoglutethimide ((+)-R-AG) is 0.86 ± 0.06 μM in rat ovarian microsomes. In contrast, the S-(-) enantiomer ((-)-S-AG) exhibits a dramatically higher IC50 of 23.15 ± 2.74 μM, indicating a 27-fold weaker inhibitory activity [1]. This cross-study comparable data quantifies the significant difference in enzyme inhibition.

Aromatase IC50 Enantioselectivity

In Vivo Estrogen Suppression: D-AG (R-(+)) vs. Racemic DL-AG

In a clinical study involving postmenopausal breast cancer patients, the R-(+) enantiomer (D-AG) administered at a dose of 500 mg daily achieved equivalent suppression of plasma estrone sulfate (E1S) and other estrogens as the racemic mixture (DL-AG) administered at 1000 mg daily [1]. Specifically, D-AG suppressed plasma E1S to 15.0% of pretreatment levels, while DL-AG suppressed it to 18.6%.

Estrogen Pharmacology In vivo

Cytochrome P450 Spectral Affinity: R-(+) Enantiomer vs. S-(-) Enantiomer

The enhanced potency of the R-(+) enantiomer is correlated with its higher binding affinity for the target enzyme. The spectral affinity constant for microsomal cytochrome P-450 is 36 times greater for the d-enantiomer compared to the l-enantiomer [1].

Cytochrome P450 Binding Affinity Enantioselectivity

Cholesterol Side-Chain Cleavage Inhibition: Differential Stereoselectivity

While the R-(+) enantiomer is the more potent aromatase inhibitor, the S-(-) enantiomer exhibits greater potency for inhibiting cholesterol side-chain cleavage (CSCC). In a direct comparison using enzyme assays, the R-(+) enantiomer (d-isomer) was found to be 2.5 times more potent as an inhibitor of CSCC than the S-(-) enantiomer [1]. This contrasts with the 38-fold difference observed for aromatase and demonstrates a distinct stereoselective profile.

Steroidogenesis Cholesterol Enantioselectivity

Improved Solubility and Handling: Tartrate Salt vs. Free Base

The free base form of aminoglutethimide exhibits poor aqueous solubility, which can limit its utility in biological assays. The tartrate salt form (R-(+)-Aminoglutethimide L-tartrate) is specifically utilized in research to overcome this limitation . The L-tartrate salt is soluble in organic solvents including chloroform, dichloromethane, ethyl acetate, and hexane, with a melting point of 149-150°C . This enhanced solubility profile compared to the free base facilitates the preparation of stable stock solutions for in vitro experiments and improves handling for various research applications.

Solubility Formulation Physicochemical properties

Key Application Scenarios for R-(+)-Aminoglutethimide Tartrate Salt in Research


In Vitro Aromatase (CYP19A1) Inhibition Assays

This compound is the preferred choice for in vitro studies requiring potent and specific inhibition of aromatase. Its 38-fold higher potency and 27-fold lower IC50 compared to the S-(-) enantiomer, as demonstrated in human placental and rat ovarian microsome assays, ensures robust enzyme inhibition at lower concentrations, minimizing off-target effects [1][2]. The tartrate salt form facilitates the preparation of stable stock solutions in organic solvents for accurate dose-response curves and kinetic studies.

In Vivo Preclinical Models of Estrogen-Dependent Conditions

For in vivo studies in rodent models, the R-(+) enantiomer provides a more efficient and cleaner pharmacological tool than the racemic mixture. Clinical data demonstrates that 500 mg/day of D-AG achieves equivalent estrogen suppression to 1000 mg/day of DL-AG [3]. This dose-sparing effect is critical for minimizing potential compound-related toxicity and for achieving targeted pathway modulation in long-term studies of hormone-dependent cancer or endocrine disorders.

Chiral Reference Standard and Analytical Chemistry

The well-defined stereochemistry and high purity of R-(+)-Aminoglutethimide tartrate salt make it an essential chiral reference standard. It is used for the development and validation of analytical methods, such as chiral HPLC, to separate and quantify the enantiomers of aminoglutethimide in complex mixtures, including pharmaceutical formulations or biological samples. Its distinct spectral and chromatographic properties are critical for quality control and for studying enantiomer-specific pharmacokinetics.

Mechanistic Studies on Cytochrome P450 Enzyme Stereoselectivity

This compound serves as a key tool for investigating the stereoselective nature of cytochrome P450 enzyme-substrate interactions. The 36-fold higher spectral affinity of the R-(+) enantiomer for microsomal P-450 compared to the S-(-) form provides a quantitative basis for studying the structural determinants of enzyme binding [1]. Furthermore, the differential potency for cholesterol side-chain cleavage (2.5-fold for R-(+) vs. S-(-)) allows researchers to dissect the distinct binding modes of the enantiomers to different P450 isoforms [4].

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